molecular formula C21H25N5O3 B2749063 3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900281-20-1

3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2749063
CAS No.: 900281-20-1
M. Wt: 395.463
InChI Key: LXFGRGCHKOLVHV-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound with significant potential in various fields of science. It combines a diverse array of functional groups, offering unique chemical and physical properties. This compound's structural complexity allows for interesting interactions in chemical reactions and biological systems.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with purine derivatives, which are then modified through a series of chemical reactions.

  • Step-by-Step Synthesis:

    • Initial alkylation of purine core to introduce methyl groups.

    • Introduction of the methoxyethyl group via etherification.

    • Phenethyl group attachment through a Friedel-Crafts alkylation.

    • Final cyclization to form the imidazo[2,1-f]purine structure.

Industrial Production Methods:

  • Scale-up synthesis involves optimizing reaction conditions like temperature, pressure, and catalyst concentration.

  • Use of continuous flow reactors to enhance reaction efficiency and yield.

Types of Reactions:

  • Oxidation: The compound undergoes oxidation reactions at the phenethyl group, forming aldehyde or carboxylic acid derivatives.

  • Reduction: Reduction typically targets the imidazole ring, converting double bonds to single bonds.

  • Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, allowing for diverse functionalization.

Common Reagents and Conditions:

  • Oxidation: Utilizes reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

  • Reduction: Employs reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Involves nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃).

Major Products Formed:

  • Oxidized phenethyl derivatives.

  • Reduced imidazole ring structures.

  • Substituted methoxyethyl derivatives.

Chemistry:

  • Used as a starting material for synthesizing other heterocyclic compounds.

  • Employed in studies of reaction mechanisms and catalysis.

Biology:

  • Investigated for its potential as an antimicrobial agent due to its unique structure.

  • Studied for interactions with DNA and proteins, revealing potential as a molecular probe.

Medicine:

  • Explored for anticancer properties, targeting specific pathways in cancer cells.

  • Evaluated for anti-inflammatory effects in various models.

Industry:

  • Used in the formulation of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione varies with its application:

  • Molecular Targets: It interacts with enzymes and receptors, modulating their activity.

  • Pathways Involved: Impacts signal transduction pathways, such as those involving kinases and phosphatases.

Comparison with Similar Compounds

  • 1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

  • 3-(2-hydroxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Uniqueness:

  • The presence of the methoxyethyl group differentiates it from similar compounds, affecting its solubility and reactivity.

  • Unique imidazo[2,1-f]purine scaffold provides distinct biological activities compared to other purine derivatives.

This compound’s versatility and potential make it a fascinating subject for ongoing research in multiple disciplines. Fascinated yet?

Properties

IUPAC Name

2-(2-methoxyethyl)-4,7,8-trimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-14-15(2)26-17-18(23(3)21(28)25(19(17)27)12-13-29-4)22-20(26)24(14)11-10-16-8-6-5-7-9-16/h5-9H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFGRGCHKOLVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CCOC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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